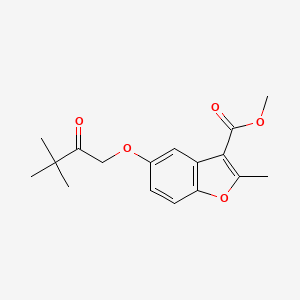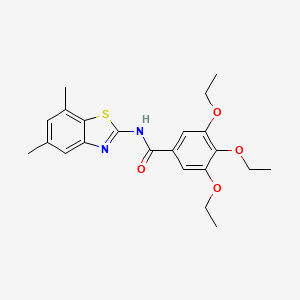
5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide, also known as A-967079, is a selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, protons, and endovanilloids. It is involved in the perception of pain, itch, and inflammation, making it a promising target for the development of analgesic and anti-inflammatory drugs.
Mécanisme D'action
5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of TRPV1, which is expressed on sensory neurons and is involved in the perception of pain, itch, and inflammation. By blocking the activation of TRPV1, 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide reduces the transmission of pain signals and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce pain and inflammation in animal models of arthritis, asthma, and neuropathic pain. It has also been investigated for its potential in treating itch and pruritus. 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide has a good safety profile and does not produce significant side effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide is a selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in pain, itch, and inflammation. However, its high potency and selectivity may make it difficult to use in certain experiments, as it may interfere with other signaling pathways. In addition, its relatively high cost may limit its use in some labs.
Orientations Futures
There are several potential future directions for the development and use of 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective TRPV1 antagonists that can be used to study the role of TRPV1 in specific tissues and cell types. Another area of interest is the use of TRPV1 antagonists in combination with other analgesic and anti-inflammatory drugs to enhance their efficacy and reduce side effects. Finally, the development of TRPV1 antagonists for clinical use in the treatment of pain, itch, and inflammation is an area of active research.
Méthodes De Synthèse
The synthesis of 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 2,6-diisobutyl-4-methylpyridine with ethyl chloroformate to form 2,6-diisobutyl-4-methylpyridine-3-carboxylic acid ethyl ester, which is then reacted with hydrazine hydrate to form 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The final step involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with 2,6-diisobutyl-4-methylphenyl isocyanate to form 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an analgesic and anti-inflammatory drug. It has been shown to be effective in animal models of pain, including inflammatory and neuropathic pain. 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide has also been shown to reduce inflammation in animal models of arthritis and asthma. In addition, it has been investigated for its potential in treating itch and pruritus.
Propriétés
IUPAC Name |
5-amino-1-methyl-N,N-bis(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-9(2)7-17(8-10(3)4)13(18)11-6-12(14)16(5)15-11/h6,9-10H,7-8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOEKQHNFGYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)



![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)




![2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2845874.png)
![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2845876.png)